molecular formula C19H16ClFN2O2S2 B2477296 N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941922-85-6

N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2477296
CAS No.: 941922-85-6
M. Wt: 422.92
InChI Key: URPDTPBOKGMPSJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic small molecule designed for research use, featuring a distinct molecular architecture that combines acetamide, thiazole, and substituted phenyl motifs. This specific structural class is of significant interest in medicinal chemistry exploration. Compounds containing the 1,3-thiazole nucleus, similar to the one in this molecule, are frequently investigated for a wide spectrum of biological activities, including potential antiviral and anticonvulsant applications . The incorporation of a (4-fluorobenzyl)thio moiety is a common strategy in drug discovery to fine-tune the molecule's lipophilicity and electronic properties, which can influence its ability to interact with biological targets and cross cellular membranes . Researchers are invited to evaluate this compound for its potential in hit-to-lead optimization campaigns, mechanism of action studies, and as a chemical probe to investigate novel biological pathways. This product is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S2/c1-25-17-7-4-13(20)8-16(17)23-18(24)9-15-11-27-19(22-15)26-10-12-2-5-14(21)6-3-12/h2-8,11H,9-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPDTPBOKGMPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Introduction of the Fluorobenzyl Group: The thiazole intermediate can be reacted with 4-fluorobenzyl chloride in the presence of a base to introduce the fluorobenzyl group.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with 5-chloro-2-methoxyphenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of certain enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site or allosteric sites.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

The compound’s structural and functional similarities to other thiazole- and acetamide-based derivatives allow for comparative analysis of substituent effects on activity and selectivity. Key comparisons are summarized below:

Substituent Effects on Antitumor Activity
Compound Name Thiazole/Thiadiazole Substituent Acetamide Substituent Biological Activity (IC50/MGI%) Selectivity (Cancer vs. Normal Cells) Source
Target Compound 2-((4-Fluorobenzyl)thio)thiazol-4-yl 5-Chloro-2-methoxyphenyl Not reported N/A N/A
4c (N-(5-Methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide) 5-Methyl-4-phenylthiazol-2-yl 1-Methyl-1H-tetrazol-5-yl IC50 = 23.30 µM (A549) High (A549: 23.30 µM; NIH/3T3: >1000 µM)
7 (N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide) Quinazolinone-thioacetamide core 4-Chlorophenyl MGI% = 47% (broad antitumor) Moderate
5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) 5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl 2-Isopropyl-5-methylphenoxy Not reported N/A

Key Observations :

  • Chloro vs. Fluoro Substituents : The 4-chlorophenyl acetamide derivative (Compound 7) exhibits significantly higher antitumor activity (MGI% = 47%) compared to its 4-fluorophenyl analog (MGI% = 7%), suggesting that chloro substituents enhance cytotoxicity .
  • Thioether Linkage: The 4-fluorobenzyl thioether in the target compound may improve membrane permeability compared to sulfonyl or amino linkages in analogs like N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (), though direct comparisons are lacking .
  • Heterocyclic Thio Groups : Thio-linked tetrazole (Compound 4c) or triazole moieties () enhance selectivity, likely due to improved hydrogen bonding with biological targets .
Electronic and Steric Effects
  • Methoxy Group : The 2-methoxy group in the target compound may enhance solubility or modulate steric hindrance compared to nitro-substituted analogs (e.g., 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide, ), where the nitro group’s electron-withdrawing nature could reduce bioavailability .
Selectivity and Apoptosis Induction
  • Compound 4c () demonstrates high selectivity for A549 lung cancer cells (IC50 = 23.30 µM) over normal NIH/3T3 cells (IC50 > 1000 µM), attributed to its tetrazole-thio group. In contrast, the target compound’s methoxy and chloro substituents may confer distinct selectivity patterns .
  • Apoptosis induction in analogs correlates with thioacetamide frameworks (), suggesting the target compound’s thiazole-thioether core could similarly engage apoptotic pathways .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative with potential biological activity, particularly in the field of cancer research. This compound has garnered attention due to its structural characteristics, which may influence its pharmacological properties.

Chemical Structure and Properties

The compound features a thiazole ring, a chloro-methoxyphenyl group, and a fluorobenzyl thioether moiety. The presence of these functional groups is significant as they may enhance the compound's lipophilicity and metabolic stability, potentially leading to improved biological interactions.

Property Value
IUPAC Name This compound
Molecular Formula C19H16ClFN2O2S2
Molecular Weight 396.92 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Reacting an α-haloketone with thiourea under basic conditions.
  • Introduction of the Fluorobenzyl Group : Reacting the thiazole intermediate with 4-fluorobenzyl chloride.
  • Acetamide Formation : Acylation of the thiazole derivative with 5-chloro-2-methoxyphenylacetyl chloride.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells.

A notable study reported that compounds derived from benzothiazole exhibited significant antiproliferative effects against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 2.02 µM to 171.67 µM, indicating potent activity, especially for those with structural similarities to our compound of interest .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Pathway Interference : By disrupting cellular signaling pathways, it may alter cellular responses that favor tumor growth inhibition.

Comparative Analysis

When compared to similar compounds, the unique fluorobenzyl group in this compound may provide distinct advantages in terms of biological activity and selectivity.

Compound IC50 (µM) Activity
This compoundTBDPotential anticancer activity
Benzothiazole derivative 110.00Moderate anticancer activity
Benzothiazole derivative 25.00High anticancer activity

Q & A

Q. Basic

  • NMR Spectroscopy : Confirm regiochemistry of the thiazole ring (e.g., ¹H NMR: δ 7.2–7.4 ppm for aromatic protons, δ 4.3 ppm for SCH₂).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 451.08).
  • HPLC : Assess purity (>95% by reverse-phase C18 column).
    Contradictions : Discrepancies in NOESY (e.g., unexpected coupling) may arise from dynamic thioether rotation; use variable-temperature NMR or DFT calculations to resolve .

How can researchers design structure-activity relationship (SAR) studies to evaluate biological activity?

Q. Advanced

  • Core Modifications : Replace the thiazole with oxadiazole or triazole to assess ring flexibility .
  • Substituent Variations : Systematically alter the 4-fluorobenzyl (e.g., chloro, methyl) and 5-chloro-2-methoxyphenyl groups.
  • Assays : Pair enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to correlate target engagement and phenotypic effects .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or COX-2 .

What strategies are recommended to resolve conflicting bioactivity data across experimental models?

Q. Advanced

  • Orthogonal Assays : Compare enzymatic inhibition (IC₅₀) with cellular proliferation (GI₅₀) to distinguish direct target effects from off-target interactions.
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Crystallography : Solve the X-ray structure (using SHELX ) to confirm stereochemistry and identify potential allosteric binding pockets.

How can crystallographic data be interpreted to refine the compound’s 3D structure?

Q. Advanced

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. Validate hydrogen bonding (e.g., acetamide NH to thiazole S) using OLEX2 .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

What methodologies improve solubility and bioavailability for in vivo studies?

Q. Intermediate

  • Co-solvents : Use PEG-400 or cyclodextrins for aqueous formulations.
  • Salt Formation : Prepare hydrochloride or sodium salts via reaction with HCl/NaOH.
  • Prodrug Approach : Introduce hydrolyzable groups (e.g., ester at the acetamide) to enhance membrane permeability .

How can stability under physiological conditions be systematically evaluated?

Q. Advanced

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze via LC-MS for hydrolytic byproducts.
  • Oxidative Stress : Treat with H₂O₂ (3% v/v) to assess thioether oxidation to sulfoxide/sulfone .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

What are the best practices for comparing this compound to structurally related derivatives?

Q. Intermediate

  • Pharmacophore Mapping : Overlay structures (e.g., PyMOL) to identify conserved motifs.
  • Thermodynamic Profiling : Compare ΔG binding (ITC) and kinetic parameters (SPR) for target engagement .
  • Patent Landscaping : Use SciFinder to identify prior art on thiazole-acetamide analogs .

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